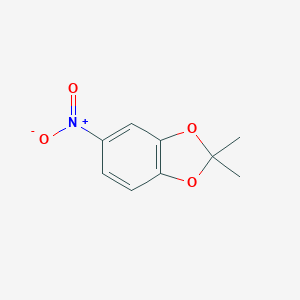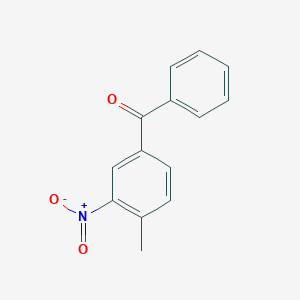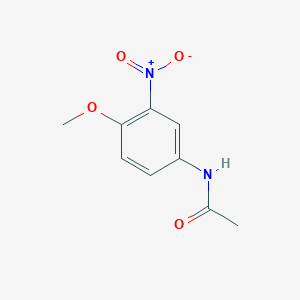
2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline is a chemical compound with the molecular formula C13H8F3N3O4 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of 2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline consists of 13 carbon atoms, 8 hydrogen atoms, 3 fluorine atoms, 3 nitrogen atoms, and 4 oxygen atoms . The exact structure can be viewed using specialized chemical structure visualization software.Scientific Research Applications
Reaction Mechanisms and Kinetics
A study by Al-Howsaway et al. (2007) on the anilino-dechlorination of 4-chloro-3,5-dinitrobenzotrifluoride to produce N-(2,6-Dinitro-4-trifluoromethylphenyl)aniline derivatives shed light on the reaction mechanisms involved. The research suggests an intramolecular hydrogen bond formation and an addition-elimination mechanism, indicating the significant role of substituents in the aniline ring on reaction rates (Al-Howsaway et al., 2007).
Chemical Synthesis and Characterization
The synthesis and characterization of novel molecules and materials often involve 2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline or its derivatives. For instance, Brink et al. (1994) introduced a novel ‘3F’ fluorinated diamine monomer based on trifluoroacetophenone for the development of fluorine-containing polyimides, demonstrating the compound's utility in creating materials with high thermal stability and desirable physical properties (Brink et al., 1994).
Environmental and Safety Applications
Research on the thermal stability and decomposition of energetic materials is crucial for safety and environmental applications. A study by Rao et al. (2016) on the thermal stability of nitro rich 1,2,4-triazoles highlights the use of 2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline derivatives in evaluating safety parameters of potential propellants and explosives (Rao et al., 2016).
Advanced Material Development
The development of advanced materials often leverages the unique properties of 2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline derivatives. Doi et al. (2003) synthesized a novel class of color-tunable emitting amorphous molecular materials using derivatives that exhibit bipolar character, suitable for organic electroluminescent devices (Doi et al., 2003).
Mechanistic Insights and Catalysis
Studies like Sheng et al. (2016) provide insights into the mechanisms of nitrobenzene reduction to aniline over Pt catalysts. Their work emphasizes the importance of adsorption phenomena and the influence of phenyl groups on the kinetics of reactions, highlighting the broader applicability of 2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline in catalysis and reaction engineering (Sheng et al., 2016).
Safety And Hazards
Sigma-Aldrich notes that they provide this product to early discovery researchers and do not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity . For safety and hazards, it’s always important to refer to the material safety data sheet (MSDS) provided by the manufacturer.
properties
IUPAC Name |
2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3N3O4/c14-13(15,16)10-6-9(18(20)21)7-11(19(22)23)12(10)17-8-4-2-1-3-5-8/h1-7,17H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRXEPDACBYGRZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00391900 |
Source


|
| Record name | 2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00391900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline | |
CAS RN |
63333-31-3 |
Source


|
| Record name | 2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00391900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![(2z)-{[4-(Dimethylamino)phenyl]imino}(phenyl)ethanenitrile](/img/structure/B189152.png)

![Acetonitrile, benzoyl[[p-(dimethylamino)phenyl]imino]-](/img/structure/B189154.png)
